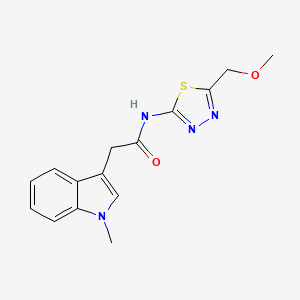
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, which includes a thiadiazole ring and an indole moiety, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
-
Methoxymethylation: : The thiadiazole ring is then functionalized with a methoxymethyl group. This can be achieved by reacting the thiadiazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
-
Indole Derivative Preparation: : The indole moiety is prepared by methylating indole at the nitrogen position using methyl iodide in the presence of a base.
-
Coupling Reaction: : The final step involves coupling the methoxymethylated thiadiazole with the indole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative greener solvents and reagents may be employed to minimize environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can occur at the thiadiazole ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. The presence of both the thiadiazole and indole moieties contributes to its biological activity, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatile reactivity allows for the production of a wide range of derivatives with potential commercial applications.
作用机制
The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can further interact with biological molecules.
相似化合物的比较
Similar Compounds
- N-(5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-(5-(Chloromethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-(5-(Methyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to penetrate biological membranes, making it more effective as a therapeutic agent. Additionally, the combination of the thiadiazole and indole moieties provides a unique scaffold for the development of new bioactive compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H16N4O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C15H16N4O2S/c1-19-8-10(11-5-3-4-6-12(11)19)7-13(20)16-15-18-17-14(22-15)9-21-2/h3-6,8H,7,9H2,1-2H3,(H,16,18,20) |
InChI 键 |
GAMCYGMITIQSIM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)
![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)
![N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160332.png)
![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12160340.png)
![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)
![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160366.png)
![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)

![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)
